molecular formula C₁₃H₈D₄INO₂S B1160720 N-Tosyl-2-iodoaniline-d4

N-Tosyl-2-iodoaniline-d4

Cat. No.: B1160720
M. Wt: 377.23
Attention: For research use only. Not for human or veterinary use.
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Description

N-Tosyl-2-iodoaniline-d4 (Catalog Number: ACMA00059786) is a deuterium-labeled isotopologue of N-Tosyl-2-iodoaniline, presented as an off-white solid with a molecular weight of 377.23 g/mol and the molecular formula C13H8D4INO2S . This compound is characterized by its solubility in common organic solvents such as chloroform, dichloromethane, ethyl acetate, and toluene . It is recommended to store this reagent in a tightly closed container in a cool, dry, and well-ventilated area . As a deuterated building block, this compound is strategically valuable in organic synthesis and pharmaceutical research. The incorporation of four deuterium atoms makes it particularly useful as an internal standard in mass spectrometry-based quantitative analysis, helping to improve analytical accuracy and reliability. Furthermore, it serves as a key precursor in the synthesis of more complex deuterated molecules for applications in drug discovery and development, as well as in mechanistic studies where tracing reaction pathways is essential . The presence of both the iodine and the tosylamide group on the aniline ring provides two versatile handles for further chemical transformation, notably through metal-catalyzed cross-coupling reactions. The tosyl group is a common protecting group for amines, and its removal (detosylation) can be achieved under specific conditions, as demonstrated in methodologies applicable to similar p-toluenesulfonamides . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₁₃H₈D₄INO₂S

Molecular Weight

377.23

Synonyms

2-Iodo-N-tosylaniline-d4;  N-(2-Iodophenyl)-4-methylbenzenesulfonamide-d4;  N-(2-Iodophenyl)-4-toluenesulfonamide-d4;  N-(2-Iodophenyl)-p-toluenesulfonamide-d4;  N-Tosyl-o-iodoaniline-d4;  N-(2-Iodophenyl)-4-methylbenzenesulfonamide-d4; 

Origin of Product

United States

Synthetic Methodologies for N Tosyl 2 Iodoaniline D4 and Analogs

Strategies for Regioselective Deuterium (B1214612) Incorporation into Aniline (B41778) Derivatives

The introduction of deuterium into specific positions of a molecule requires precise and controlled chemical strategies. For aniline derivatives, several methods have been developed to achieve regioselective deuteration.

Deuterium Exchange and Labeling Techniques

Hydrogen-deuterium exchange (H/D exchange) is a common and effective method for introducing deuterium into organic molecules. For aniline derivatives, the amino group directs electrophilic substitution to the ortho and para positions, making these sites amenable to deuteration under acidic conditions.

One straightforward and cost-effective method involves the use of deuterated water (D₂O) in the presence of an acid catalyst. For instance, treating anilines with a catalytic amount of concentrated hydrochloric acid in D₂O can lead to high levels of deuterium incorporation specifically at the ortho and para positions relative to the amino group nih.govresearchgate.net. The reaction proceeds through an electrophilic aromatic substitution mechanism where D⁺ acts as the electrophile.

Another approach utilizes deuterated trifluoroacetic acid (CF₃COOD) as both the solvent and the deuterium source. This method is effective for a range of anilines, including those with electron-donating and electron-withdrawing substituents. The high acidity and solubility properties of CF₃COOD facilitate the deuteration of less basic anilines and highly activated acetanilides.

Metal-catalyzed H/D exchange reactions offer an alternative with different selectivities. For example, palladium on carbon (Pd/C) in combination with aluminum and D₂O can facilitate the selective deuteration of various compounds, including aniline derivatives. In some cases, this system can lead to deuteration at the benzylic position of substituted anilines. Iridium-based catalysts have also been shown to selectively label the ortho positions of anilines.

Microwave-promoted I/D exchange presents a rapid method for deuterating iodoanilines. In this technique, thionyl chloride reacts with D₂O in situ to produce DCl, which then acts as the electrophile to replace the iodine atom with deuterium. This method is efficient and requires short reaction times.

A summary of various deuteration methods for aniline derivatives is presented in the table below.

MethodDeuterium SourceCatalyst/ReagentKey Features
Acid-Catalyzed H/D ExchangeD₂OConcentrated HClCost-effective, regioselective for ortho and para positions nih.govresearchgate.net.
Acid-Catalyzed H/D ExchangeCF₃COODNoneVersatile for various substituted anilines.
Metal-Catalyzed H/D ExchangeD₂OPd/C-AlCan provide deuteration at benzylic positions.
Microwave-Promoted I/D ExchangeD₂OThionyl ChlorideRapid and efficient deuteration of iodoanilines.

Assessment of Isotopic Purity and Localization

Determining the isotopic purity and the specific location of deuterium atoms within a molecule is crucial. The primary analytical techniques for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) , particularly with electrospray ionization (ESI), is a rapid and highly sensitive method for characterizing isotopic purity. By analyzing the relative abundance of the H/D isotopolog ions (M, M+1, M+2, etc.), the percentage of deuterium incorporation can be accurately calculated. This technique requires minimal sample and avoids the use of deuterated solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the location of deuterium atoms.

¹H NMR: The disappearance or reduction in the integration of a signal in the proton NMR spectrum directly corresponds to the position of deuterium incorporation.

²H NMR: Deuterium NMR spectroscopy allows for the direct detection of the deuterium signal, confirming its presence and providing information about its chemical environment.

¹³C NMR: The presence of a C-D bond can sometimes be observed in the carbon NMR spectrum through changes in chemical shift and coupling constants.

A combined approach using both HRMS and NMR is often employed to provide a comprehensive evaluation of both the isotopic enrichment and the structural integrity of the deuterated compound.

Classical and Contemporary Approaches to N-Tosyl-2-iodoaniline Synthesis

The synthesis of the non-deuterated parent compound, N-Tosyl-2-iodoaniline, can be achieved through several established synthetic routes. These methods generally involve the formation of a sulfonamide bond between 2-iodoaniline (B362364) and a tosyl group.

A direct and common method is the reaction of 2-iodoaniline with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. The base, typically pyridine or triethylamine, neutralizes the hydrochloric acid generated during the reaction, driving the reaction to completion. This is a standard procedure for the synthesis of N-arylsulfonamides.

The Ullmann condensation is a classical method for forming carbon-nitrogen bonds, which can be adapted for the synthesis of N-arylsulfonamides. This reaction involves the copper-catalyzed coupling of an aryl halide with an amine or amide wikipedia.orgorganic-chemistry.orgscispace.com. In this context, 1-iodo-2-nitrobenzene could be reacted with p-toluenesulfonamide in the presence of a copper catalyst, followed by reduction of the nitro group. However, a more direct Ullmann-type approach would involve the coupling of 2-iodoaniline with a tosylating agent. These reactions often require high temperatures and polar solvents wikipedia.org.

The Buchwald-Hartwig amination is a more contemporary and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds nih.govlibretexts.orgyoutube.comrug.nlatlanchimpharma.com. This reaction can be used to couple aryl halides or triflates with amines. For the synthesis of N-Tosyl-2-iodoaniline, 2-bromoiodobenzene or 1,2-diiodobenzene could be coupled with p-toluenesulfonamide in the presence of a palladium catalyst and a suitable ligand youtube.com. The choice of ligand is critical for the success of the reaction and can influence the reaction conditions and yields youtube.com.

The table below summarizes these synthetic approaches.

Synthetic ApproachReactantsCatalyst/ReagentsGeneral Conditions
Direct Tosylation2-Iodoaniline, Tosyl ChloridePyridine or TriethylamineRoom temperature or gentle heating
Ullmann CondensationAryl Halide, SulfonamideCopper Catalyst, BaseHigh temperatures, polar solvents wikipedia.org
Buchwald-Hartwig AminationAryl Halide, SulfonamidePalladium Catalyst, Ligand, BaseMild to moderate temperatures

Advanced Synthetic Protocols for Deuterated N-Tosyl-2-iodoaniline (N-Tosyl-2-iodoaniline-d4)

The synthesis of this compound requires a strategy that combines a deuteration step with the formation of the sulfonamide. The most logical approach involves the initial deuteration of a suitable precursor followed by the tosylation reaction.

A plausible and efficient synthetic route would be a two-step process:

Regioselective Deuteration of 2-Iodoaniline: The starting material, 2-iodoaniline, can be regioselectively deuterated using one of the methods described in section 2.1.1. For example, treating 2-iodoaniline with concentrated DCl in D₂O would be expected to introduce deuterium at the positions ortho and para to the amino group (positions 4, 6, and the two remaining hydrogens on the ring). To achieve the specific d4 isotopologue, precise control of the reaction conditions or the use of a starting material with pre-existing substitution patterns might be necessary. Alternatively, a more comprehensive deuteration could be achieved under more forcing conditions or with a different catalytic system.

Tosylation of Deuterated 2-Iodoaniline: The resulting deuterated 2-iodoaniline (2-iodoaniline-d4) can then be reacted with tosyl chloride in the presence of a base like pyridine to form the final product, this compound. This reaction is generally high-yielding and should not affect the incorporated deuterium atoms.

An alternative strategy could involve the deuteration of N-Tosyl-2-iodoaniline itself. However, the directing effect of the tosylamino group and the iodo substituent on electrophilic aromatic substitution would need to be carefully considered to achieve the desired deuteration pattern. The electron-withdrawing nature of the tosyl group would deactivate the ring, potentially requiring harsher conditions for H/D exchange.

The following table outlines a proposed synthetic protocol for this compound.

StepReactionReactantsReagents/ConditionsExpected Outcome
1Deuteration2-IodoanilineDCl, D₂O2-Iodoaniline-d4
2Tosylation2-Iodoaniline-d4, Tosyl ChloridePyridineThis compound

This sequential approach allows for the controlled introduction of deuterium followed by the well-established formation of the sulfonamide bond, providing a reliable pathway to the target molecule, this compound.

Reactivity and Transformational Chemistry of N Tosyl 2 Iodoaniline and Deuterated Variants

Palladium-Catalyzed Cycloaddition and Annulation Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and N-Tosyl-2-iodoaniline is an excellent substrate for such transformations. The electron-withdrawing nature of the tosyl group enhances the reactivity of the N-H bond for cyclization, while the carbon-iodine bond is highly susceptible to oxidative addition by palladium(0) complexes, initiating a variety of catalytic cycles.

A powerful strategy for constructing the indole (B1671886) nucleus is the tandem Sonogashira coupling and cyclization reaction. tandfonline.comdigitellinc.com This one-pot process involves the initial palladium- and copper-catalyzed cross-coupling of N-Tosyl-2-iodoaniline with a terminal alkyne to form a 2-alkynylaniline intermediate. libretexts.orgorganic-chemistry.orgwikipedia.org This intermediate, without being isolated, undergoes a subsequent intramolecular cyclization to yield a 2-substituted indole. digitellinc.comtandfonline.com This approach is valued for its efficiency and the diversity of commercially available starting materials. tandfonline.com

The efficacy of the Sonogashira coupling-cyclization sequence is highly dependent on the catalyst system. Research has explored a range of homogeneous and heterogeneous catalysts to optimize yield, recyclability, and reaction conditions.

Homogeneous Catalysts (e.g., Pd(PPh3)2Cl2): Bis(triphenylphosphine)palladium(II) dichloride, often in conjunction with a copper(I) co-catalyst like CuI, is a conventional and effective homogeneous catalyst for Sonogashira reactions. libretexts.orgnih.gov These systems are known for their high activity but can present challenges in product purification due to catalyst residues. digitellinc.comnih.gov For the synthesis of indoles from 2-iodoanilines, catalysts like PdCl2(PPh3)2/CuI facilitate the initial coupling, which is then followed by the cyclization step. nih.gov

Heterogeneous Catalysts (e.g., Pd/C): Palladium on carbon (Pd/C) offers a heterogeneous alternative that simplifies catalyst removal and recycling. ub.edu It has been successfully employed in the synthesis of 2- and 2,3-substituted indoles via heteroannulation of alkynes with 2-iodoanilines under ligand-free conditions. researchgate.net The use of Pd/C promotes cleaner reactions and is more amenable to industrial applications. digitellinc.com

Graphene Oxide (GO) Supported Catalysts: To bridge the gap between homogeneous and heterogeneous catalysis, significant research has focused on supporting palladium nanoparticles (PdNPs) on materials like graphene oxide (GO). mdpi.comresearchgate.net GO provides a large surface area with oxygen functionalities that can stabilize PdNPs, preventing agglomeration and enhancing catalytic activity. researchgate.netnih.gov These catalysts (e.g., Pd/Graphene) have shown excellent efficiency in Sonogashira reactions, offering advantages like simple recovery and recycling. nih.gov The high dispersion of small PdNPs on the graphene support is believed to be key to their remarkable reactivity. nih.gov

Catalyst SystemTypeKey Features & Performance in Sonogashira-Type Reactions
Pd(PPh3)2Cl2/CuI HomogeneousStandard, highly active catalyst for Sonogashira couplings. libretexts.org
Pd/C HeterogeneousAllows for ligand-free conditions and easy catalyst separation. ub.eduresearchgate.net
Pd NPs on Graphene Oxide (Pd/GO) HeterogeneousHigh efficiency, good recyclability, stable PdNPs due to support interaction. researchgate.netnih.gov
Cu@N–C HeterogeneousMOF-derived copper catalyst for domino Sonogashira coupling-cyclization. tandfonline.comtandfonline.com

The success of indole synthesis via Sonogashira-cyclization is influenced by both the choice of coupling partners and the nature of the protecting group on the aniline (B41778) nitrogen.

Substrate Scope: The reaction generally tolerates a wide range of terminal alkynes. Aryl terminal alkynes bearing both electron-donating and electron-withdrawing groups react efficiently with N-tosyl-2-iodoaniline to provide the corresponding 2-substituted indoles in good to excellent yields. tandfonline.comtandfonline.com Studies have shown that aryl alkynes with electron-rich groups tend to be more reactive. tandfonline.comtandfonline.com Aliphatic alkynes can also be employed, although they may require higher temperatures to achieve effective ring closure. acs.org

Protecting Group Chemistry: The protecting group on the aniline nitrogen is critical. It modulates the nucleophilicity of the nitrogen and can influence the stability of the starting material and intermediates.

N-Tosyl (Ts): The tosyl group is a robust, electron-withdrawing group that facilitates the cyclization step. Its use in both Sonogashira and Larock reactions is well-documented, leading to high yields of the desired indole products. researchgate.netresearchgate.netacs.org

N-Boc (Boc): The tert-butoxycarbonyl (Boc) group is another common protecting group. However, in some palladium-catalyzed annulation reactions, protecting groups like Boc have been observed to undergo deprotection under the reaction conditions, which can complicate the synthesis. researchgate.net

Other Groups: N-acetyl and N-methyl groups have also been used successfully. researchgate.netacs.org In contrast, unprotected 2-iodoaniline (B362364) or certain N-alkylated derivatives may fail to cyclize under some conditions, yielding only the Sonogashira coupling product. nih.govresearchgate.net This highlights the crucial role of an appropriate electron-withdrawing protecting group in promoting the intramolecular annulation.

Protecting GroupTypeInfluence on Reaction
Tosyl (Ts) Electron-withdrawingRobust, effectively promotes cyclization, leading to high yields. researchgate.netresearchgate.net
Boc Electron-donatingCan be labile and may undergo deprotection under certain catalytic conditions. researchgate.net
Acetyl (Ac) Electron-withdrawingUsed successfully in annulation reactions. researchgate.netacs.org
None (Free NH2) -Often fails to undergo the desired cyclization, stopping at the coupled alkyne intermediate. nih.govresearchgate.net

The reaction of N-Tosyl-2-iodoaniline with terminal alkynes leads to 2-substituted indoles, a regiochemically straightforward outcome. However, when unsymmetrical internal alkynes are used, regioselectivity becomes a critical issue. While this is more extensively studied in the context of the Larock heteroannulation (see section 3.1.2), the principles are relevant here. The cyclization generally proceeds to place the sterically larger substituent of the alkyne at the C2 position of the indole ring. nih.gov Diastereoselectivity becomes a factor when chiral substrates are involved, for instance, in the synthesis of complex natural products like tryptophan derivatives, where the stereocenter can direct the outcome of the cyclization. wikipedia.org

The Larock heteroannulation is a powerful one-pot method for synthesizing 2,3-disubstituted indoles via the palladium-catalyzed reaction of a 2-iodoaniline with an internal alkyne. ub.eduwikipedia.org This reaction is known for its versatility, high regioselectivity, and good to excellent yields. researchgate.netresearchgate.net N-Tosyl-2-iodoaniline is an excellent substrate for this transformation, often expediting the reaction progress compared to less activated anilines. researchgate.net The reaction typically proceeds by oxidative addition of the aryl iodide to Pd(0), followed by alkyne insertion, intramolecular attack by the nitrogen, and reductive elimination to regenerate the catalyst. ub.edu

The catalytic system for the Larock heteroannulation has been a subject of extensive study, with both ligand-free and phosphine-ligated systems proving effective.

Ligand-Free Systems: The Larock reaction can proceed efficiently without the need for phosphine (B1218219) ligands, particularly when highly reactive substrates like 2-iodoanilines are used. ub.edu Heterogeneous catalysts such as palladium on carbon (Pd/C) can be employed under ligand-free conditions, offering operational simplicity and ease of purification. ub.eduresearchgate.net

Phosphine-Containing Systems: While not always necessary, phosphine ligands were used in the original Larock protocols. wikipedia.org Triphenylphosphine (PPh3) is sometimes added, but it does not always significantly improve the yield. researchgate.netwikipedia.org However, for less reactive starting materials, such as 2-bromoanilines, the use of highly active phosphine ligands can be essential to achieve good conversion rates. ub.edu In some cases, phosphine-free catalysts, such as thiopseudourea-Pd(II) complexes, have been developed as highly efficient alternatives for the heteroannulation of 2-haloanilines. doi.org

Larock Heteroannulation for Indole Core Formation

Stereochemical Outcomes and Regioisomeric Control

The substitution pattern of N-Tosyl-2-iodoaniline and its derivatives plays a crucial role in directing the regio- and stereochemical outcomes of subsequent reactions. In palladium-catalyzed cyclizations, steric effects can significantly influence the distribution of regioisomers. For instance, in the synthesis of carbazoles from the reaction of o-iodoaniline with methoxy-substituted silylaryl triflates, a 5:1 ratio of carbazole (B46965) derivatives was observed, a result attributed to steric hindrance during the palladium-catalyzed cyclization step. nih.gov

A notable example of compromised regiocontrol is the reaction of N-tosyl-2-iodoaniline with a silylaryl triflate, which surprisingly afforded a 1:1 mixture of the expected carbazole and a product resulting from cyclization onto the tosyl group. nih.gov This indicates that under certain conditions, the tosyl group can compete effectively with the phenyl ring for intramolecular palladium-catalyzed arylation. The extended π-conjugation of the resulting dibenzo[a,c]carbazole is thought to facilitate the loss of the methanesulfonyl group. nih.gov

ReactantsProduct(s)RatioOverall YieldRef
N-tosyl-2-iodoaniline, silylaryl triflate 1aN-phenylcarbazole, cyclized product onto tosyl group1:183% nih.gov
o-Iodoaniline, methoxy-substituted silylaryl triflate 1bCarbazole derivative 4, Carbazole derivative 55:1- nih.gov
Optimization of Reaction Parameters for Enhanced Efficiency

The efficiency of transformations involving N-Tosyl-2-iodoaniline is highly dependent on the careful optimization of reaction parameters, including the choice of catalyst, ligands, base, and solvent.

In the context of palladium-catalyzed Heck reactions for the synthesis of 4-aryl-2-quinolones from methyl β-(o-acetamidophenyl)acrylates (derived from o-iodoanilines), a domino reaction sequence is often employed. The optimal conditions for this transformation were found to be 0.05 equivalents of palladium(II) acetate (B1210297) (Pd(OAc)₂) and 2 equivalents of potassium acetate (KOAc) in dimethylformamide (DMF) at 120 °C. lookchem.com Monitoring the reaction revealed that under these conditions, the initial Heck reaction is followed by a rapid cyclization step. lookchem.com

For Sonogashira couplings, a common reaction for aryl iodides like N-Tosyl-2-iodoaniline, the choice of catalyst and copper co-catalyst is critical. While various palladium sources can be used, the combination with a copper(I) source is standard. The optimization of a continuous flow Sonogashira reaction between 4-iodotoluene (B166478) and phenylacetylene (B144264) highlighted the effectiveness of supported palladium catalysts, with polyurea-encapsulated Pd(OAc)₂ and 5% Pd/Al₂O₃ showing good yields. rsc.org The base also plays a crucial role; for instance, in the palladium-catalyzed three-component reaction of N-tosyl hydrazones, isonitriles, and amines, the choice of base was critical for achieving good yields of the resulting amidines. rsc.org

The following table summarizes optimized conditions for related reactions, which can be extrapolated for the efficient transformation of N-Tosyl-2-iodoaniline.

Reaction TypeCatalystLigandBaseSolventTemperatureYieldRef
Heck/Cyclization for 4-aryl-2-quinolonesPd(OAc)₂ (5 mol%)-KOAc (2 equiv)DMF120 °CGood lookchem.com
Hiyama Cross-CouplingPdCl₂PCy₃TBAFDioxane110 °C80% semanticscholar.org
Acyl Sonogashira CouplingCu-PdNPs/Celite-TriethylamineTHF60 °CHigh mdpi.com

Cascade Reactions Leading to Polycyclic Heterocycles

Cascade reactions, also known as domino or tandem reactions, provide an efficient pathway to construct complex polycyclic systems from relatively simple starting materials in a single pot. researchgate.netnih.gov N-Tosyl-2-iodoaniline and its derivatives are excellent substrates for such transformations, enabling the rapid assembly of diverse heterocyclic scaffolds. rsc.orgrwth-aachen.de

Palladium-catalyzed cascade reactions involving o-iodo-N-alkenylanilines and tosylhydrazones have been developed to synthesize polysubstituted indoles and 1,4-dihydroquinolines. The outcome of these reactions is contingent on the substitution pattern of the N-alkenyl fragment. rsc.org For instance, reactions with N-tosyl-N-ethylene-o-iodoanilines proceed via a sequence of migratory insertions of a carbene ligand and a C-C double bond, featuring a 5-exo-trig cyclization to yield indoles. rsc.org In contrast, N-alkyl-N-alkenyl-o-iodoanilines undergo a cascade that includes a formal 6-endo-trig cyclization to afford 1,4-dihydroquinolines. rsc.org In both scenarios, the benzofused heterocycles are constructed through the formation of two new carbon-carbon bonds. rsc.org

Synthesis of Carbazoles and Dibenzofurans

Similarly, dibenzofuran (B1670420) derivatives can be accessed through related palladium-catalyzed intramolecular cyclizations of corresponding diaryl ether precursors. nih.govorganic-chemistry.org The synthesis often involves the formation of a biaryl ether linkage followed by a C-H activation/cyclization step.

Starting MaterialReagentsProductYieldRef
o-IodoanilineSilylaryl triflate, CsF, Pd(OAc)₂, PCy₃Carbazole derivativesGood to Excellent nih.gov
N-Tosyl-2-iodoanilineSilylaryl triflate 1a, CsF, Pd(OAc)₂, PCy₃N-phenylcarbazole and tosyl-cyclized product83% (1:1 mixture) nih.gov
Approaches to Quinolone Derivatives

Quinolone derivatives are a significant class of N-heterocycles with diverse applications. nih.govsemanticscholar.org One of the prominent synthetic routes to 2-quinolones involves the palladium-catalyzed reaction of 2-iodoanilines. nih.gov For instance, a sequential Heck reaction followed by a cyclization process of 2-iodoaniline with dialkyl itaconates can furnish 3-substituted 2-quinolones. nih.gov

A domino Heck reaction/cyclization process has been effectively used for the synthesis of 4-aryl-2-quinolones from the reaction of methyl β-(o-acetamidophenyl)acrylates with aryl iodides. lookchem.com The precursor, methyl β-(o-acetamidophenyl)acrylate, can be prepared from o-iodoaniline via acetylation and a subsequent palladium-catalyzed vinylic substitution with methyl acrylate. lookchem.com This highlights a pathway where N-Tosyl-2-iodoaniline, after appropriate derivatization, can serve as a key precursor to various quinolone structures. The palladium-catalyzed cyclization of o-iodoanilines with acrylates or acrylic acids proceeds smoothly to yield 2-quinolones, with the choice of base, such as potassium pivalate (B1233124) or potassium acetate, being crucial for the success of the cyclization. researchgate.net

Copper-Catalyzed Transformations

Copper-catalyzed reactions, particularly Ullmann-type couplings, represent a cost-effective and powerful alternative to palladium-based methodologies for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. gatech.edusemanticscholar.org These transformations are of great importance in the synthesis of a wide array of organic molecules, including pharmaceuticals and materials. researchgate.netnih.gov N-Tosyl-2-iodoaniline, with its reactive carbon-iodine bond, is an excellent substrate for such copper-catalyzed cross-coupling reactions.

Mechanistic Role of Copper in C-C and C-N Bond Formations

The mechanism of copper-catalyzed C-C and C-N bond formation, particularly in Ullmann-type reactions, has been the subject of extensive investigation. While several pathways have been proposed, there is a general consensus that the catalytic cycle involves copper species in different oxidation states, typically Cu(I), Cu(II), and Cu(III). gatech.edu

One of the most widely accepted mechanisms involves the oxidative addition of a Cu(I)-nucleophile complex to the aryl halide (such as N-Tosyl-2-iodoaniline), leading to a transient Cu(III) intermediate. nih.govresearchgate.net This is followed by reductive elimination to form the desired C-N or C-C bond and regenerate the active Cu(I) catalyst. researchgate.net

An alternative proposal involves a single-electron transfer (SET) from the Cu(I)-nucleophile complex to the aryl halide. nih.gov This would generate a radical anion of the aryl halide and a Cu(II) species. This radical pair could then proceed to the product or form the Cu(III) intermediate via a subsequent electron transfer. nih.gov

Computational studies have provided further insights, suggesting that the operative mechanism can be influenced by the nature of the ligand and the nucleophile. nih.gov For instance, in reactions promoted by a β-diketone ligand, SET mechanisms are favored for both N- and O-arylation. nih.gov Conversely, with a phenanthroline ligand, O-arylation is proposed to proceed via an iodine atom transfer (IAT) mechanism, while N-arylation follows a SET pathway. nih.gov

Recent studies have also provided direct spectroscopic evidence for carbonate-ligated Cu(III) intermediates in Ullmann-type C-N coupling reactions, strengthening the hypothesis that these reactions can proceed through an oxidative addition-reductive elimination pathway. researchgate.net In these cases, carbonate and phosphate (B84403) ions can act as bidentate ligands in addition to their role as bases. researchgate.net

Cyclization Reactions Initiated by Copper Catalysis

Copper catalysis is a powerful tool for forging carbon-heteroatom bonds. In the context of N-Tosyl-2-iodoaniline derivatives, copper catalysts facilitate intramolecular and cascade reactions to produce important heterocyclic structures like phenothiazines and indoles. These transformations typically leverage the reactivity of the C–I bond through oxidative addition to a low-valent copper species.

One significant application is the synthesis of phenothiazines through a copper-catalyzed cascade reaction. This process involves the coupling of a 2-iodoaniline derivative with a 2-bromobenzenethiol. A recyclable, mesoporous SBA-15-immobilized L-proline-Cu(I) complex has been shown to be effective for this transformation. rsc.org The reaction proceeds via a cascade C–S and C–N bond formation, delivering a range of substituted phenothiazines in good to high yields. rsc.org

Another key transformation is the synthesis of indoles from 2-alkynyl tosylanilines, which can be prepared from N-Tosyl-2-iodoaniline via a Sonogashira coupling. The subsequent intramolecular cyclization is efficiently catalyzed by copper chloride in the presence of a base like cesium carbonate. This method is noted for its mild conditions and broad substrate scope. rsc.org

Table 1: Copper-Catalyzed Synthesis of Phenothiazines rsc.org
Starting MaterialsCatalystBaseSolventTemperatureProductYield
2-Iodoaniline + 2-BromobenzenethiolL-proline-CuI-SBA-15 (30 mol%)K₂CO₃2-Methoxyethanol90–110 °CPhenothiazineGood to High

Nickel-Catalyzed Processes and Enantioselective Annulations

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling and cyclization reactions. Nickel's unique electronic properties allow it to participate in various catalytic cycles, including those involving Ni(0)/Ni(II) and higher oxidation states. For derivatives of N-Tosyl-2-iodoaniline, nickel catalysis can initiate intramolecular annulations, such as the Heck reaction, to form new carbocyclic and heterocyclic rings.

The intramolecular Mizoroki-Heck reaction is a prime example of a nickel-catalyzed annulation. nih.gov While not demonstrated directly on N-Tosyl-2-iodoaniline itself, a derivative such as N-allyl-N-tosyl-2-iodoaniline is an ideal substrate for this transformation. The process would involve the oxidative addition of a low-valent nickel(0) catalyst to the C–I bond, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford a cyclized product. nih.gov Such reactions have been developed for the enantioselective synthesis of phenanthridinone analogues containing quaternary stereocenters, highlighting the potential for asymmetric applications. nih.gov The choice of nickel salt, ligand, and reductant (such as manganese powder) is crucial for optimizing reaction efficiency and minimizing side reactions like proto-dehalogenation. nih.gov

Table 2: General Conditions for Nickel-Catalyzed Intramolecular Heck Reaction nih.gov
Substrate TypeCatalystLigandReductantReactionProduct Type
Aryl Halide with Tethered AlkeneNiI₂ (10 mol%)Chiral Ligand (for enantioselectivity)Mn powderIntramolecular AnnulationCyclized Heterocycle

Other Metal-Mediated or Metal-Free Cyclization Strategies (e.g., Iodocyclization)

Beyond copper and nickel, other metals, particularly palladium, are widely used to mediate the cyclization of N-Tosyl-2-iodoaniline derivatives. Furthermore, metal-free strategies, often involving iodine-based reagents, provide alternative pathways to valuable heterocyclic products.

Palladium-catalyzed intramolecular C–H activation is a highly effective method for synthesizing carbazoles from N-arylated 2-iodoanilines. nih.gov This two-step sequence begins with the N-arylation of a 2-iodoaniline (often via Chan-Lam coupling), followed by a palladium-catalyzed C–C bond formation that closes the central ring. nih.govnih.gov This strategy is a cornerstone of carbazole synthesis, a scaffold found in numerous pharmaceuticals and organic materials. nih.gov

Iodocyclization represents a powerful metal-free approach. While this reaction typically involves the cyclization of an N-tosyl-2-alkynylaniline initiated by an electrophilic iodine source like N-Iodosuccinimide (NIS), it is highly relevant to the chemistry of N-Tosyl-2-iodoaniline. organic-chemistry.org The requisite alkynyl substrate can be readily synthesized from N-Tosyl-2-iodoaniline via Sonogashira coupling. The subsequent treatment with NIS and a Lewis acid promotes a 5-endo-dig cyclization to form an iodo-substituted indole or a 6-endo-dig cyclization to form a 3-iodoquinoline, depending on the substrate structure. organic-chemistry.orgresearchgate.net

Table 3: Comparison of Other Cyclization Strategies
StrategyCatalyst/ReagentSubstrate PrecursorProductReference
Palladium-Catalyzed C-H ActivationPd(OAc)₂N-Aryl-2-iodoanilineCarbazole nih.govnih.gov
IodocyclizationN-Iodosuccinimide (NIS), BF₃·OEt₂N-Tosyl-2-alkynylaniline3-Iodoquinoline organic-chemistry.org

Based on a comprehensive review of the available scientific literature, there is currently no specific information regarding mechanistic investigations utilizing "N-Tosyl-2-iodoaniline-d4". Research detailing kinetic isotope effect (KIE) studies, the elucidation of reaction intermediates, or computational chemistry approaches specifically involving this deuterated compound is not present in the public domain.

Therefore, it is not possible to generate the requested article with a focus solely on the chemical compound “this compound” according to the provided outline, as no research findings pertinent to the specified topics of mechanistic investigation for this particular molecule have been published.

Mechanistic Investigations Utilizing N Tosyl 2 Iodoaniline D4

Computational Chemistry Approaches (e.g., Density Functional Theory)

Modeling Transition States and Reaction Energy Profiles

Computational chemistry provides powerful tools for elucidating reaction mechanisms, with the modeling of transition states and reaction energy profiles being central to this endeavor. In the context of reactions involving N-Tosyl-2-iodoaniline-d4, theoretical calculations, particularly Density Functional Theory (DFT), are employed to map the energetic landscape of a given transformation. This involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating its energy relative to the ground states of the reactants and products.

The resulting reaction energy profile offers a quantitative description of the activation energy barrier, which is crucial for understanding the reaction kinetics. For this compound, these models can reveal the intricate details of bond-breaking and bond-forming events at the transition state. The presence of deuterium (B1214612) atoms on the aniline (B41778) ring can subtly influence the vibrational frequencies of the molecule, which in turn can affect the zero-point energy (ZPE) of the transition state and ground states. Highly accurate computational models must account for these isotopic effects to provide a realistic depiction of the reaction pathway.

Interactive Data Table: Hypothetical Reaction Energy Data for a Reaction of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.3
Intermediates+5.7
Products-15.1

Note: This data is illustrative and intended to represent typical outputs of computational modeling.

Prediction of Reactivity and Selectivity in Deuterated Systems

The insights gained from modeling transition states and reaction energy profiles directly inform the prediction of reactivity and selectivity. By comparing the activation energies of competing reaction pathways, computational models can predict which products are likely to form and in what ratios. In systems containing this compound, this predictive power is particularly valuable for understanding kinetic isotope effects (KIEs).

A primary KIE is observed when a C-D bond is broken in the rate-determining step of a reaction, leading to a slower reaction rate compared to the non-deuterated analogue. Computational models can predict the magnitude of the KIE by calculating the vibrational frequencies of the C-H and C-D bonds in the ground state and at the transition state. These predictions can then be compared with experimental data to validate the proposed mechanism. Furthermore, computational studies can predict how the presence of deuterium might influence the regioselectivity or stereoselectivity of a reaction by altering the relative energies of different transition states.

Analysis of Electronic Structure and Orbital Interactions

A deeper understanding of reactivity can be achieved through the analysis of the electronic structure and orbital interactions of this compound and its reactive partners. Techniques such as Natural Bond Orbital (NBO) analysis can be used to investigate the charge distribution, hybridization, and donor-acceptor interactions within the molecule. This analysis can reveal how the electron-withdrawing nature of the tosyl group and the iodine atom, combined with the electronic effects of the deuterium substitution, influence the reactivity of the aniline ring.

Examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also critical. The energies and shapes of these orbitals dictate how the molecule will interact with other reagents. For instance, in a palladium-catalyzed cross-coupling reaction, the interaction between the HOMO of this compound and the LUMO of the palladium catalyst would be a key factor in the oxidative addition step. Computational analysis of these orbital interactions can provide a rational basis for understanding and predicting the outcomes of such reactions.

Deuterium Tracking in Complex Reaction Networks

The isotopic label in this compound serves as a powerful tool for tracing the fate of specific hydrogen atoms within complex reaction networks. By following the position of the deuterium atoms in the products and intermediates, chemists can gain unambiguous evidence for proposed reaction mechanisms.

Monitoring Deuterium Scrambling and Exchange

In many reaction mechanisms, hydrogen atoms are not static but can move between different positions within a molecule or exchange with hydrogen atoms from the solvent or other reagents. When this compound is subjected to such conditions, the deuterium atoms can become "scrambled," appearing in positions other than their original locations.

Monitoring this deuterium scrambling via techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) provides invaluable mechanistic information. For example, if a reaction proceeds through a reversible protonation/deprotonation equilibrium, deuterium atoms from the aniline ring could be exchanged with protons from the medium. The extent and pattern of this scrambling can help to establish the presence and nature of such equilibrium steps.

Tracing Hydrogen Atom Transfer Pathways

Hydrogen Atom Transfer (HAT) is a fundamental process in many chemical and biological reactions. wikipedia.org this compound can be used to probe HAT pathways by serving as a deuterium-labeled substrate. If a reaction involves the abstraction of a hydrogen atom from the aniline ring, the use of the deuterated compound will result in the transfer of a deuterium atom.

By identifying the product that incorporates the deuterium atom, the specific pathway of the hydrogen atom transfer can be elucidated. wikipedia.org This technique is particularly useful for distinguishing between different possible HAT donors and acceptors in a reaction mixture. Furthermore, the observation of a kinetic isotope effect in such a reaction would provide strong evidence that the HAT step is rate-determining.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Studies of Deuterated N Tosyl 2 Iodoaniline Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

High-resolution NMR spectroscopy is an indispensable tool for studying the mechanisms of reactions involving N-Tosyl-2-iodoaniline-d4. nih.govacs.org It provides detailed information about molecular structure, connectivity, and dynamics in solution.

Deuterium (B1214612) (²H) NMR spectroscopy is a direct method for observing the location of deuterium atoms within a molecule. magritek.com In mechanistic studies of this compound, ²H NMR is crucial for verifying the position and extent of deuteration in the starting material, intermediates, and final products. The chemical shift range in ²H NMR is similar to that of proton (¹H) NMR, but the signals are typically broader. magritek.com

By analyzing the ²H NMR spectrum, researchers can confirm that the deuterium labels have not scrambled or migrated to unintended positions during a reaction, which is vital for the correct interpretation of kinetic isotope effects and reaction pathways. For instance, if a reaction mechanism proposes the abstraction of a specific deuterium atom, the disappearance of the corresponding signal in the ²H NMR spectrum of the product provides strong evidence for that step. A novel method combining quantitative ¹H NMR and ²H NMR has been shown to provide even more accurate determination of isotopic abundance compared to classical methods. nih.govwiley.com

Table 1: Representative ²H NMR Chemical Shifts for Deuterated Solvents.

Solvent Chemical Shift (ppm)
Acetone-d6 2.05
Acetonitrile-d3 1.94
Benzene-d6 7.16
Chloroform-d 7.26
Deuterium Oxide 4.79
DMSO-d6 2.50
Methanol-d4 3.31, 4.87

Note: Chemical shifts can vary slightly depending on the solvent and temperature.

Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are powerful for determining the complete chemical structure and connectivity of reactants, products, and stable intermediates. libretexts.orgsdsu.eduyoutube.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. sdsu.edu In the context of this compound reactions, COSY can be used to confirm the integrity of the aromatic spin systems in the products and to identify any new aliphatic protons that may have been introduced.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This is extremely useful for assigning carbon signals in the ¹³C NMR spectrum based on the assignments of their attached protons. For deuterated compounds, the absence of a cross-peak can confirm the position of a deuterium atom, as there is no directly attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). libretexts.orgyoutube.com This technique is critical for piecing together the carbon skeleton of a molecule and for establishing connectivity between different functional groups. In mechanistic studies, HMBC can be used to determine the regiochemistry of a reaction, for example, by showing a correlation between a proton on one part of the molecule and a carbon on another part that has newly formed a bond.

Table 2: Overview of Multi-Dimensional NMR Techniques in Mechanistic Studies.

Technique Information Provided Application in this compound Studies
COSY ¹H-¹H correlations through 2-3 bonds Confirming proton connectivity in the aniline (B41778) and tosyl rings.
HSQC ¹H-¹³C one-bond correlations Assigning carbon signals and confirming deuterium locations (absence of a signal).

Mass Spectrometry (MS) for Isotopic Abundance and Fragmentation Pathway Analysis in Mechanistic Contexts

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. researchgate.netnih.gov In studies involving isotopically labeled compounds like this compound, MS is invaluable for determining the level of deuterium incorporation and for elucidating fragmentation pathways that can provide mechanistic insights. researchgate.netnih.gov

By comparing the mass spectrum of the deuterated product with its non-deuterated analog, the number of deuterium atoms retained in the final structure can be precisely determined. nih.gov This information is crucial for understanding whether specific C-D bonds were broken during the reaction. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the confident determination of elemental formulas for fragment ions. scispace.com

The fragmentation pattern of a molecule in the mass spectrometer can also offer clues about its structure and the relative strengths of its chemical bonds. libretexts.orgwikipedia.orgyoutube.com The study of fragmentation pathways of deuterated analogues can help confirm proposed fragmentation mechanisms. nih.govscispace.com A shift in the mass of a particular fragment ion upon deuteration can pinpoint the location of the deuterium atoms within that fragment, aiding in the structural elucidation of both the parent molecule and its breakdown products. This analysis can be instrumental in distinguishing between different isomeric products formed in a reaction. researchgate.net

Table 3: Hypothetical Mass Spectrometry Data for a Reaction Product.

Ion m/z (Undeuterated) m/z (Deuterated) Δm/z Interpretation
[M]+ 300.1234 304.1485 4 Product has incorporated all four deuterium atoms.
[M-CH₃]+ 285.1001 289.1252 4 The lost methyl group is not deuterated.
[Fragment A]+ 155.0528 159.0779 4 Fragment A contains the deuterated aniline ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Changes upon Deuteration in Mechanistic Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govscispace.com The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequency of the C-D bond compared to the C-H bond. This is due to the increased reduced mass of the C-D system. youtube.com

The stretching frequency of a C-D bond appears at a lower wavenumber (typically around 2100-2300 cm⁻¹) compared to a C-H bond (around 2800-3100 cm⁻¹). youtube.comresearchgate.net This distinct spectral window allows for the clear identification of C-D bonds in the molecule. In mechanistic studies, the appearance or disappearance of C-D stretching and bending vibrations can be used to monitor the progress of a reaction and to characterize the structure of intermediates and products. nih.gov For example, if a reaction involves the cleavage of a C-D bond, the corresponding absorption band in the IR or Raman spectrum will disappear. Conversely, if a new C-D bond is formed, a new band will appear in the expected region. nih.gov

Table 4: Typical Vibrational Frequencies for C-H and C-D Bonds.

Vibrational Mode C-H Wavenumber (cm⁻¹) C-D Wavenumber (cm⁻¹)
Aromatic Stretching 3000 - 3100 2200 - 2300
C-H/C-D In-plane Bending 1000 - 1300 ~950 - 1150

X-ray Crystallography for Confirmation of Product Stereochemistry and Regiochemistry Pertinent to Mechanistic Understanding

This is particularly important when a reaction can potentially yield multiple isomers (e.g., constitutional isomers or stereoisomers). While spectroscopic methods like NMR can often distinguish between isomers, X-ray crystallography provides an unambiguous structural assignment. This confirmation is critical for validating a proposed reaction mechanism. For example, if a mechanism predicts a specific regiochemical outcome for an addition reaction, the crystal structure of the product can confirm or refute this prediction. Similarly, if a reaction is expected to proceed with a particular stereochemistry (e.g., syn- or anti-addition), the relative configuration of the product determined by X-ray crystallography can provide crucial evidence for the proposed transition state geometry.

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound

Catalyst Design and Performance in N Tosyl 2 Iodoaniline Transformations

Development of Homogeneous Catalytic Systems

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been instrumental in the functionalization of aryl halides like N-Tosyl-2-iodoaniline-d4. Palladium and nickel complexes are the most prominent catalysts, enabling a wide array of cross-coupling reactions such as Suzuki-Miyaura, Sonogashira-Hagihara, Heck, and Buchwald-Hartwig aminations.

The key to these catalytic cycles is the in situ generation of a catalytically active M(0) species (where M = Pd or Ni) from a more stable M(II) precatalyst, such as PdCl₂(PPh₃)₂. This reduction is often achieved by one of the reaction components, like an organometallic reagent, amine, or phosphine (B1218219). The subsequent catalytic cycle typically involves oxidative addition of the aryl iodide to the M(0) center, transmetalation (in Suzuki or Sonogashira reactions) or migratory insertion (in Heck reactions), and reductive elimination to yield the final product and regenerate the M(0) catalyst.

Nickel-based homogeneous catalysts have gained attention as a cost-effective alternative to palladium. Nickel(II) complexes with various N-donor ligands, including those derived from quinoline or featuring NNS-donor sets, have demonstrated high activity in C-C and C-N bond-forming reactions. nih.gov These systems can activate challenging substrates and offer unique reactivity profiles compared to their palladium counterparts. researchgate.net For instance, homogeneous nickel(II) diphosphane complexes have been studied for their potential in hydrogenation reactions, where their behavior in solution can involve complex autoionization equilibria that influence catalytic activity. nih.govresearchgate.net

Below is a comparative overview of common homogeneous catalytic systems used in transformations analogous to those for this compound.

Reaction TypeCatalyst SystemTypical SubstratesKey Features
Sonogashira Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Amine baseAryl iodides, Terminal alkynesForms C(sp²)-C(sp) bonds; Copper-free protocols exist to avoid alkyne homocoupling. acs.org
Suzuki-Miyaura Pd(0) or Pd(II) precatalyst, Phosphine ligand, BaseAryl halides, Boronic acids/estersForms C(sp²)-C(sp²) bonds; Tolerant of many functional groups.
Buchwald-Hartwig Pd(0) or Pd(II) precatalyst, Bulky phosphine ligand, Strong baseAryl halides, AminesForms C-N bonds; Ligand choice is critical for efficiency. nih.gov
Kumada-Corriu Ni(II) complexes with ONS donor ligandsAryl halides, Grignard reagentsEffective for C-C coupling under mild conditions. researchgate.net
N-Alkylation Ni(II) complexes with NNS donor ligandsAnilines, AlcoholsProceeds via a hydrogen-borrowing mechanism. nih.gov

Innovations in Heterogeneous Catalysis and Immobilized Catalysts

While homogeneous catalysts offer high activity and selectivity, their separation from the product mixture can be challenging and costly, leading to potential product contamination with heavy metals—a significant concern in pharmaceutical synthesis. qualitas1998.net Heterogeneous catalysts, which exist in a different phase from the reactants, provide a practical solution, offering ease of separation and enhanced recyclability. Innovations in this area have focused on immobilizing active metal species on solid supports.

Recent developments include palladium nanoparticles or complexes supported on various materials such as metal oxides (e.g., TiO₂, ZnO, Fe₃O₄), polymers, and carbon-based materials. mdpi.com For instance, palladium impregnated on magnetite (Fe₃O₄) has been used in tandem Sonogashira reaction-cyclization processes to synthesize indoles from o-iodoanilines. This catalyst can be easily recovered using an external magnet and reused multiple times without significant loss of activity. mdpi.com Similarly, coating an ionic palladium catalyst onto a cordierite monolith creates a cartridge-style system that avoids handling powdered catalysts and demonstrates very high turnover frequencies in Heck coupling reactions. ias.ac.in

Graphene and its derivative, graphene oxide (GO), have emerged as exceptional support materials due to their high specific surface area, mechanical stability, and tunable surface chemistry. The oxygen-containing functional groups on the GO surface provide excellent anchoring sites for metal nanoparticles and complexes.

Palladium nanoparticle-graphene hybrids have been shown to be highly active catalysts for the Suzuki reaction, functioning efficiently under aerobic and aqueous conditions. spm.com.cn In other work, a palladium(II) complex was covalently immobilized onto ethylenediamine-functionalized GO. This GO–2N–Pd(II) catalyst demonstrated excellent performance in the Suzuki coupling of iodobenzene and phenylboronic acid in an ethanol-water system. researchgate.net The robust covalent linkage between the palladium complex and the GO support ensures minimal leaching of the metal, contributing to the catalyst's stability and reusability. researchgate.netsemanticscholar.org

A primary driver for developing heterogeneous catalysts is the enhancement of sustainability and process economy through catalyst recycling. The ability to recover and reuse a catalyst for multiple reaction cycles significantly reduces waste and cost.

GO-supported palladium catalysts have shown excellent recyclability, maintaining high activity for at least five repeated uses in Suzuki reactions. researchgate.netsemanticscholar.org Magnetically separable catalysts have been reused up to ten times without detrimental effects. mdpi.com The development of protocols using green solvents, such as water or biodegradable N-hydroxyethylpyrrolidone (HEP), further enhances the environmental credentials of these catalytic systems. nih.gov The efficiency of these recyclable catalysts is often measured by their Turnover Number (TON), which represents the number of substrate molecules converted per catalyst molecule, and Turnover Frequency (TOF), the TON per unit time. Systems achieving high TONs and TOFs are indicative of highly efficient and stable catalysts. nih.gov

Catalyst SystemSupport MaterialReaction TypeRecyclabilityKey Sustainability Feature
Pd(II) Complex Dithizone-functionalized resinSonogashira5 runs with minimal loss of activity. mdpi.comImmobilization prevents catalyst loss.
Pd Nanoparticles Magnetite (Fe₃O₄)Sonogashira-Cyclization10 runs without detrimental effect. mdpi.comEasy magnetic separation.
GO–2N–Pd(II) Graphene OxideSuzuki5 runs with high retained activity. researchgate.netStrong covalent anchoring minimizes leaching.
Pd(0)/TPPTS Aqueous/Organic BiphasicSonogashiraRecyclable aqueous catalyst phase. nih.govUse of green solvent (water/HEP); High TON/TOF.
Ti₀.₉₇Pd₀.₀₃O₁.₉₇ Cordierite MonolithHeckReusable catalyst cartridge. ias.ac.inAvoids handling of nanopowders.

Ligand Design Principles for Enhanced Reactivity and Selectivity

In both homogeneous and heterogeneous catalysis, ligands play a crucial role in modulating the properties of the metal center. Proper ligand design can enhance catalyst stability, activity, and selectivity by fine-tuning the steric and electronic environment of the metal. nih.gov

For palladium-catalyzed cross-coupling reactions, phosphine ligands, particularly bulky and electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos), have been transformative. nih.govrsc.org These ligands promote the formation of monoligated, highly reactive Pd(0) species, which readily undergo oxidative addition even with challenging substrates like aryl chlorides. The steric bulk of the ligand facilitates the reductive elimination step, accelerating catalyst turnover. libretexts.org

While phosphines are dominant in palladium chemistry, nitrogen- and oxygen-based ligands are often more effective for first-row transition metals like nickel. nih.gov The development of N- and O-donor ligand libraries is crucial for advancing nickel catalysis. nih.gov For instance, N-heterocyclic phosphine ligands, which combine the properties of a soft phosphine donor with a hard N-heterocycle donor, have shown exceptional performance in a variety of catalytic reactions. beilstein-journals.org The design principles involve creating a specific "bite angle" and electronic push-pull effects that stabilize catalytic intermediates and facilitate desired reaction pathways. The steric and electronic properties of ligands can be systematically studied and parameterized to predict their impact on reaction kinetics and catalyst performance. rsc.orgresearchgate.netmdpi.com

Catalyst Deactivation and Regeneration Studies

In palladium-catalyzed cross-coupling reactions, deactivation can be complex. For example, in Negishi coupling, the organozinc reagent can form heterobimetallic Pd-Zn complexes, which may lower the catalyst's activity. At longer reaction times, degradation of the phosphine ligand and aggregation of palladium into inactive bulk metal can occur. nih.gov In Sonogashira reactions conducted under air, the oxidation of phosphine ligands and the copper co-catalyst can render them inactive and promote undesirable side reactions. acs.org

Understanding these deactivation pathways is essential for designing more robust catalysts and developing effective regeneration strategies. Studies have shown that for heterogeneous palladium catalysts used in cycloisomerization, deactivation can occur via reduction of the active Pd(II) to inactive Pd(0) nanoparticles. This insight allowed for the development of a reactivation strategy using an oxidant to restore the active Pd(II) state.

Regeneration methods are specific to the catalyst and the deactivation mechanism. For a PdNPs@TiO₂ catalyst used in Sonogashira reactions, a photo-treatment using a radical photo-initiator and UV light was shown to restore most of the catalyst's performance after deactivation. mdpi.com For single-atom heterogeneous catalysts, the robust anchoring of individual metal atoms can prevent aggregation, leading to exceptionally stable systems that resist deactivation. acs.org

Future Research Directions and Unexplored Avenues for N Tosyl 2 Iodoaniline D4

Expansion of Deuterium (B1214612) Labeling Applications to Novel Reaction Classes

The primary utility of deuterated compounds like N-Tosyl-2-iodoaniline-d4 in mechanistic chemistry lies in the study of the kinetic isotope effect (KIE). wikipedia.org The KIE is a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The significant mass difference between protium (B1232500) (¹H) and deuterium (²H) can lead to a measurable change in reaction rate if the C-H bond is broken or formed in the rate-determining step, providing invaluable insight into the reaction mechanism. nih.gov

Future research can extend the application of this compound to probe the mechanisms of novel and complex reaction classes. While KIE studies are established in classical organic reactions, their application in emerging areas of catalysis is ripe for exploration. For instance, this deuterated substrate could be employed to investigate:

C-H Activation/Functionalization: Directing group-assisted C-H activation is a powerful synthetic tool. Using this compound, where the deuterium labels are on the aromatic ring, can help determine the reversibility and rate-limiting nature of the C-H cleavage step in newly developed catalytic systems.

Photoredox Catalysis: Understanding the elementary steps in photoredox cycles can be challenging. Employing this compound in novel photoredox-mediated cross-coupling or amination reactions can help elucidate the mechanism of hydrogen atom transfer (HAT) or other key bond-breaking/forming events.

Electrocatalysis: As electrochemical synthesis gains traction, detailed mechanistic understanding is crucial. This compound can serve as a probe to study the mechanisms of electrocatalytic reactions, distinguishing between different pathways in complex redox processes.

The insights gained from these studies would not only advance fundamental understanding but also guide the rational design of more efficient and selective catalysts. acs.orgresearchgate.net

Potential Reaction ClassMechanistic Question to be Addressed with this compoundExpected Outcome
Palladium-Catalyzed C-N CouplingIs the reductive elimination step rate-limiting?Measurement of a secondary KIE can provide evidence for the transition state structure.
Copper-Catalyzed Ullmann CondensationDoes C-H bond cleavage occur in the rate-determining step of related C-H amination reactions?A significant primary KIE would support a mechanism involving C-D bond breaking.
Nickel-Catalyzed Cross-Electrophile CouplingWhat is the nature of the key bond-forming or bond-breaking steps?KIE data can help differentiate between proposed catalytic cycles.

Integration with Flow Chemistry and High-Throughput Experimentation for Mechanistic Discovery

The combination of high-throughput experimentation (HTE) and continuous flow chemistry presents a paradigm shift in chemical research, enabling rapid reaction screening and optimization. mdpi.comscbt.com Integrating deuterated substrates like this compound into these automated workflows can significantly accelerate the discovery and detailed study of reaction mechanisms.

HTE platforms can be used to rapidly screen a large array of catalysts, ligands, and reaction conditions for a target transformation using this compound and its non-deuterated counterpart. mdpi.com By comparing the reaction rates or yields across a 96-well or 384-well plate, researchers can quickly identify conditions where a significant KIE is present, indicating that C-H(D) bond cleavage is mechanistically important.

Once promising conditions are identified, flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for accurate KIE measurements. peptidequotes.comnih.gov The enhanced heat and mass transfer in microreactors minimizes experimental variability, leading to more reliable and reproducible kinetic data. peptidequotes.com This integrated approach would create a powerful platform for:

Rapid Mechanistic Screening: Quickly identifying reactions where KIE studies would be most informative.

Precise Kinetic Analysis: Acquiring high-quality data for calculating KIE values under a range of conditions.

Data-Rich Experimentation: Generating large datasets to build kinetic models and deepen mechanistic understanding.

This synergy between isotopic labeling and modern automation technologies promises to accelerate the pace of mechanistic discovery in organic synthesis.

Advanced Computational Modeling of Complex Catalytic Cycles Involving Deuterated Substrates

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for studying reaction mechanisms. wikipedia.org The predictive power of these methods extends to the calculation of kinetic isotope effects. mdpi.comproquest.com A key future direction is the deep integration of experimental studies using this compound with advanced computational modeling.

For any proposed catalytic cycle, computational chemists can model the transition states of key steps, such as oxidative addition, C-H activation, or reductive elimination. From these models, they can predict the primary and secondary KIEs that would be expected if that mechanism were operative. wikipedia.orgproquest.com These theoretical predictions can then be directly compared with the experimental KIE values measured using this compound.

This collaborative approach offers several advantages:

Validation of Mechanistic Hypotheses: A close match between predicted and experimental KIEs provides strong evidence in favor of a proposed mechanism. mdpi.com

Refinement of Computational Models: Discrepancies can highlight areas where the computational model may be inaccurate, leading to improved theoretical methods.

Insight into Transition State Geometry: Secondary KIEs are particularly sensitive to the geometry of the transition state. wikipedia.org Comparing experimental and computational SKIEs can provide detailed information about the structure of these fleeting intermediates.

This iterative cycle of experimental measurement and computational prediction will be essential for unraveling the intricate details of complex, multi-step catalytic reactions involving aniline (B41778) derivatives.

Development of Asymmetric Transformations Incorporating Deuterated N-Tosyl-2-iodoaniline Derivatives

The field of asymmetric catalysis has seen tremendous growth, and there is increasing interest in the synthesis of chiral, deuterated compounds. nih.govrsc.org These molecules are of significant value in the pharmaceutical industry, as selective deuteration can favorably alter a drug's metabolic profile (ADMET properties) without changing its fundamental biological activity. nih.govrsc.org

This compound can serve as a key starting material for the development of novel asymmetric transformations to access enantioenriched deuterated products. Research in this area could focus on:

Asymmetric C-H Functionalization: Developing chiral catalysts that can desymmetrize the deuterated aromatic ring of this compound or a derivative, thereby creating a deuterium-containing stereocenter. researchgate.net

Catalytic Asymmetric Cross-Coupling: Using the iodo- and amino-functionalities as handles for subsequent asymmetric reactions that build chirality elsewhere in the molecule, while retaining the deuterium labels as probes or for their beneficial effects.

Kinetic Resolution: Designing reactions where a chiral catalyst preferentially reacts with one enantiomer of a racemic deuterated substrate derived from this compound.

Furthermore, an intriguing and underexplored avenue is the influence of deuteration on enantioselectivity itself. In rare cases, a KIE can manifest as a difference in the enantiomeric excess (ee) observed for a deuterated versus a non-deuterated substrate. wikipedia.org Investigating this phenomenon with derivatives of this compound could uncover new principles in asymmetric catalysis and provide a novel method for enhancing stereocontrol.

Asymmetric StrategyDescriptionPotential Application of this compound
DesymmetrizationA prochiral molecule is converted into a chiral one.A chiral catalyst could selectively functionalize one of the C-D bonds ortho to the NTs group.
Enantioselective CouplingA chiral catalyst controls the stereochemistry of a new bond formation.Asymmetric Suzuki or Heck coupling of the iodo-group to form a chiral biaryl axis.
Dynamic Kinetic ResolutionA racemic starting material is converted into a single enantiomer of the product.A chiral catalyst could perform a transformation on a derivative where racemization is rapid.

Exploration of New Protecting Group Strategies for N-Anilines in Mechanistic Contexts

The tosyl (Ts) group in this compound is a robust protecting group for the aniline nitrogen. However, the nature of the protecting group can significantly influence the reactivity of the substrate through both steric and electronic effects. A fascinating and largely unexplored area of research is the use of isotopic labeling to probe the subtle mechanistic roles of different protecting groups.

Future studies could involve the synthesis of a series of N-protected-2-iodoaniline-d4 analogs, where the tosyl group is replaced by other common amine protecting groups such as Boc, Cbz, or Fmoc. By subjecting these deuterated substrates to a specific reaction and measuring the KIE for each, researchers could quantify how the protecting group influences the transition state of the rate-determining step.

This approach could answer fundamental questions such as:

Does a more electron-withdrawing protecting group alter the extent of bond breaking in the transition state?

How do bulky protecting groups sterically influence the reaction pathway, and can this be observed through changes in the KIE?

Can the choice of protecting group switch the reaction mechanism entirely, and can this be detected by a dramatic change in the KIE?

Such studies would elevate the role of protecting groups from simple spectators to active participants in controlling reaction mechanisms, providing a new layer of understanding and control for synthetic chemists.

Q & A

Basic: What are the recommended synthetic protocols for preparing N-Tosyl-2-iodoaniline-d4, and how can isotopic purity be validated?

Answer:
Synthesis of deuterated aromatic compounds like this compound typically involves selective deuteration at specific positions. A validated approach includes:

  • Deuterium incorporation : Use of deuterated reagents (e.g., D2O or deuterated acids) under controlled conditions to replace hydrogen atoms at the desired positions. For tosyl-protected anilines, deuteration may occur during the protection step or via post-synthetic exchange .
  • Characterization : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., expected [M+H]<sup>+</sup> for C13H8D4INO2S) and isotopic purity. <sup>2</sup>H NMR (deuterium NMR) is critical to verify the absence of non-deuterated impurities and quantify D-atom incorporation .
  • Purity thresholds : Aim for ≥98% isotopic purity, as lower levels may skew kinetic or mechanistic studies .

Basic: How should researchers optimize reaction conditions for coupling reactions involving this compound in cross-coupling catalysis?

Answer:
Deuterated aryl iodides often exhibit altered reactivity due to kinetic isotope effects (KIEs). Key considerations:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh3)4) are effective for Suzuki-Miyaura couplings, but deuterium may slow oxidative addition. Screen ligands (e.g., XPhos) to enhance turnover .
  • Temperature and solvent : Elevated temperatures (80–100°C) in polar aprotic solvents (DMF, THF) mitigate KIEs. Monitor reaction progress via TLC or LC-MS to identify incomplete coupling .
  • Isotope effects : Quantify KIEs by comparing rates of deuterated vs. non-deuterated substrates. For example, a KIE >1 indicates slower bond cleavage in deuterated species .

Advanced: How can researchers resolve contradictions in kinetic data when using this compound in photochemical studies?

Answer:
Discrepancies often arise from unaccounted variables:

  • Deuterium’s electronic effects : Deuterium’s lower vibrational energy may alter excited-state lifetimes. Use time-resolved spectroscopy (e.g., femtosecond transient absorption) to compare H/D systems .
  • Solvent deuteration : Ensure solvent (e.g., DMSO-d6) does not contribute to background signals in UV/Vis or fluorescence assays. Control experiments with fully protonated analogs are essential .
  • Data normalization : Correct for isotopic differences in molar absorptivity or quantum yields using reference standards .

Advanced: What analytical strategies are critical for detecting deuterium positional isomers in this compound?

Answer:
Positional isomerism can confound mechanistic interpretations. Mitigation strategies include:

  • 2D NMR : <sup>1</sup>H-<sup>13</sup>C HSQC or <sup>2</sup>H-<sup>13</sup>C correlation NMR to map deuterium placement .
  • Isotopic labeling studies : Synthesize site-selectively deuterated analogs (e.g., ortho vs. para positions) and compare reaction outcomes .
  • Computational modeling : DFT calculations to predict isotopic effects on reaction pathways, validated against experimental data .

Basic: How should stability and storage conditions for this compound be determined to prevent deuteration loss?

Answer:
Deuterated compounds are prone to proton exchange under acidic/basic conditions:

  • Storage : Keep in anhydrous, inert solvents (e.g., deuterated chloroform) at –20°C to minimize H/D exchange. Avoid exposure to moisture .
  • Stability assays : Periodic <sup>2</sup>H NMR analysis over weeks/months to monitor deuterium retention. Accelerated degradation studies (e.g., elevated temperature) can predict shelf life .

Advanced: What methodologies validate the role of this compound in isotopic tracer studies for metabolic or environmental fate analysis?

Answer:

  • Mass spectrometry imaging (MSI) : Use LC-HRMS/MS to track deuterated fragments in biological/environmental matrices. Compare fragmentation patterns with non-deuterated controls .
  • Isotope ratio monitoring : Employ isotope-ratio mass spectrometry (IRMS) for high-precision quantification of D/H ratios in degradation products .
  • Control experiments : Include blanks and spiked samples to rule out abiotic deuterium exchange .

Advanced: How can researchers address discrepancies between computational predictions and experimental results for reactions involving this compound?

Answer:

  • Model refinement : Incorporate solvent effects and explicit deuterium parameters in DFT or MD simulations. Compare computed KIEs with experimental values .
  • Error analysis : Quantify uncertainties in computational methods (e.g., basis set limitations) and experimental measurements (e.g., instrument drift) .
  • Peer validation : Replicate studies across independent labs to confirm reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.